Introduction: The Role of Isotopic Labeling in Modern Research
Introduction: The Role of Isotopic Labeling in Modern Research
An In-Depth Technical Guide to Dextrose-1-d1: Structure, Applications, and Methodologies
Isotopic labeling is a powerful and indispensable technique that provides profound insights into reaction mechanisms, metabolic pathways, and molecular structures.[1][2] By replacing specific atoms within a molecule with their isotopes, researchers can track the molecule's journey through a complex biological or chemical system with high precision.[2][] Among the stable isotopes, deuterium (²H or D), a stable isotope of hydrogen, is extensively used due to its unique properties and non-radioactive nature.[][4] This guide focuses on a specifically labeled carbohydrate, Dextrose-1-d1, also known as D-Glucose-1-d1. Dextrose, the common name for D-glucose, is the primary energy source for most living organisms, making its labeled analogues crucial tools for metabolic and biomedical research.[5][6] This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the chemical nature of Dextrose-1-d1 and its application in advanced scientific investigation.
Part 1: Core Chemistry and Structure of Dextrose-1-d1
Dextrose-1-d1 is the D-glucose molecule in which the hydrogen atom on the anomeric carbon (C1) has been replaced by a deuterium atom.[7][8][9] This single substitution, while minimally altering the molecule's chemical reactivity, increases its molecular weight by one mass unit, making it distinguishable from its natural, unlabeled counterpart by mass spectrometry.[7]
Chemical Structure and Forms
In aqueous solutions, glucose exists in equilibrium between a linear aldehyde form and several cyclic hemiacetal isomers (anomers).[10][11] The deuterium label in Dextrose-1-d1 is located on the C1 carbon, which is the aldehyde carbon in the linear form and the anomeric carbon in the cyclic forms.[7][10]
Caption: Chemical structures of Dextrose-1-d1 in linear and cyclic forms.
Physicochemical Properties
The introduction of a single deuterium atom results in a predictable mass shift, which is fundamental to its utility. Other physical properties are nearly identical to unlabeled dextrose.
| Property | Value | Source |
| Chemical Formula | C₆DH₁₁O₆ | [9] |
| Molecular Weight | 181.16 g/mol | [7][8][9] |
| CAS Number | 106032-61-5 | [7][8] |
| Appearance | White powder | [7] |
| Melting Point | 150-152 °C | [7] |
| Isotopic Purity | Typically ≥97-98 atom % D | [7] |
| Mass Shift vs. Unlabeled | M+1 | [7] |
Part 2: Core Applications in Research and Development
The ability to trace the metabolic fate of glucose is critical in numerous fields. Dextrose-1-d1 serves as a non-radioactive, stable tracer for these purposes.[][12]
Metabolic Pathway Analysis
In metabolic research, isotopically labeled compounds are used to trace the flow of atoms through biochemical pathways (metabolic flux analysis).[][12][13] When Dextrose-1-d1 is introduced into a biological system, it is processed by the same enzymes and transporters as natural glucose.[6][12]
-
Causality: By using analytical techniques like mass spectrometry or NMR, researchers can distinguish the labeled glucose and its downstream metabolites from the endogenous unlabeled pool.[1][2][4] This allows for the precise measurement of processes like glucose uptake, glycolysis, and entry into the tricarboxylic acid (TCA) cycle.[12][13] This is invaluable for understanding the metabolic reprogramming that occurs in diseases like cancer, diabetes, and neurodegenerative disorders.[13][14]
Caption: Tracing Dextrose-1-d1 through key metabolic pathways.
Drug Development and Pharmacology
In pharmaceutical research, stable isotope labeling is a cornerstone of ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[13]
-
Pharmacokinetic (PK) Studies: Dextrose-1-d1 can be used as an internal standard for the quantification of unlabeled glucose in biological matrices.[15][16] Its chemical similarity ensures it behaves identically during sample extraction and analysis, but its different mass allows for clear differentiation, leading to highly accurate quantification.[4]
-
Pharmacodynamic (PD) Studies: Researchers can evaluate how a drug candidate affects glucose metabolism.[12][14] By administering a drug and then tracing Dextrose-1-d1, scientists can quantify changes in glucose uptake or flux through specific pathways, providing a direct measure of the drug's effect on its target.[14] For example, this is a key application in the development of new therapies for diabetes.[14]
Analytical Internal Standard
The most common application of Dextrose-1-d1 is as an internal standard for quantitative mass spectrometry.[15][16][17]
-
Trustworthiness: An ideal internal standard co-elutes chromatographically and has similar ionization efficiency to the analyte of interest. Dextrose-1-d1 is chemically identical to glucose, fulfilling these criteria perfectly. When a known amount of Dextrose-1-d1 is spiked into a sample, any sample loss during preparation or variation in instrument response will affect both the analyte and the standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, a precise and accurate concentration can be calculated, correcting for experimental variability.
Part 3: Experimental Protocols and Methodologies
The following protocols are generalized frameworks. Specific parameters must be optimized for individual experimental systems.
Protocol 1: In Vitro Glucose Uptake Assay using LC-MS/MS
This protocol describes a method to measure the rate of glucose uptake in cultured cells.
A. Principle & Self-Validation: This assay quantifies the amount of Dextrose-1-d1 transported into cells over a specific time. The protocol includes a negative control (cytochalasin B, a potent glucose transporter inhibitor) to validate that the measured uptake is transporter-mediated.
B. Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., HEK293, HepG2) in 12-well plates and grow to ~80-90% confluency.
-
Serum Starvation: Wash cells twice with warm PBS. Incubate in serum-free media for 3-4 hours. Rationale: This reduces basal glucose uptake and synchronizes the cells.
-
Treatment (Optional): If testing a compound, replace the media with serum-free media containing the test compound or vehicle control. Incubate for the desired duration.
-
Uptake Initiation: Wash cells once with Krebs-Ringer-HEPES (KRH) buffer. Add 500 µL of KRH buffer containing 10 mM Dextrose-1-d1. For a negative control well, add cytochalasin B (final conc. 20 µM) 15 minutes prior to adding the labeled dextrose.
-
Incubation: Incubate the plate at 37°C for 15 minutes. Note: This time should be optimized to ensure uptake is in the linear range.
-
Uptake Termination: Place the plate on ice. Immediately wash the cells three times with ice-cold PBS to remove extracellular labeled glucose.
-
Metabolite Extraction: Add 500 µL of ice-cold 80% methanol to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysis & Protein Removal: Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution & Analysis: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile). Analyze by LC-MS/MS.
Caption: Experimental workflow for an in vitro glucose uptake assay.
Protocol 2: LC-MS/MS Analysis of Dextrose-1-d1
This protocol provides a starting point for quantifying Dextrose-1-d1 and unlabeled D-glucose.
A. Principle & Self-Validation: This method uses liquid chromatography to separate glucose from other sample components, followed by tandem mass spectrometry for specific and sensitive detection. A calibration curve is generated using known concentrations of analyte and internal standard to ensure accurate quantification.
B. Instrumentation and Parameters:
-
LC System: UHPLC system (e.g., Thermo Ultimate 3000, Waters Acquity).
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Agilent 6495).
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for polar molecules like glucose. Example: Waters Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 85% B, hold for 1 min, ramp to 40% B over 5 min, hold for 1 min, return to 85% B and re-equilibrate.
-
Ion Source: Electrospray Ionization (ESI), negative mode. Rationale: Negative mode often provides better sensitivity for sugars.[18]
C. Mass Spectrometry Parameters (MRM): Multiple Reaction Monitoring (MRM) is used for quantification. The instrument is set to detect a specific precursor ion and a corresponding product ion for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Notes |
| D-Glucose (unlabeled) | 179.1 | 89.1 | ESI- | [M-H]⁻ |
| Dextrose-1-d1 (IS) | 180.1 | 90.1 | ESI- | [M-H]⁻ |
Note: These transitions should be empirically optimized on the specific mass spectrometer being used.
D. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (D-Glucose / Dextrose-1-d1) against the concentration of D-Glucose standards.
-
Perform a linear regression on the calibration curve. The R² value should be >0.99 for a valid assay.
-
For unknown samples, determine the peak area ratio and calculate the concentration using the regression equation from the calibration curve.
Conclusion
Dextrose-1-d1 is a versatile and powerful tool for scientists in basic research and drug development. Its utility as a stable, non-radioactive isotopic tracer allows for the detailed interrogation of glucose metabolism, providing critical information on cellular physiology and disease states.[12][13] Furthermore, its role as an ideal internal standard in mass spectrometry ensures the accuracy and reliability of quantitative measurements.[15][17] The methodologies presented in this guide offer a robust foundation for researchers to incorporate Dextrose-1-d1 into their experimental designs, ultimately advancing our understanding of biological systems and accelerating the development of novel therapeutics.
References
-
Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. Available from: [Link]
-
d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. PMC - PubMed Central. Available from: [Link]
-
Isotopic labeling. Wikipedia. Available from: [Link]
-
Chapter 3: Labelling with Deuterium and Tritium. The Royal Society of Chemistry. Available from: [Link]
-
Flow Chemistry for Contemporary Isotope Labeling. X-Chem. Available from: [Link]
-
Dextrose-1-d1 | C6H12O6 | CID 12285889. PubChem. Available from: [Link]
-
Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development. MDPI. Available from: [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available from: [Link]
-
dextrose (d-glucose). Nursing Central. Available from: [Link]_
-
What is Dextrose used for?. Patsnap Synapse. Available from: [Link]
-
D-Glucose | C6H12O6 | CID 5793. PubChem - NIH. Available from: [Link]
-
What is the mechanism of Dextrose?. Patsnap Synapse. Available from: [Link]
-
Use of 13C-labeled glucose for estimating glucose oxidation: some design considerations. American Journal of Physiology-Endocrinology and Metabolism. Available from: [Link]
-
Glucose (Dextrose). Chemistry LibreTexts. Available from: [Link]
-
Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. PMC. Available from: [Link]
-
How is dextrose (D-glucose) metabolized by the body?. Dr.Oracle. Available from: [Link]
-
Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. IOSR Journal. Available from: [Link]
- Method of making dextrose. Google Patents.
-
Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. Semantic Scholar. Available from: [Link]
-
Synthesis of D-glucose-1-C-14 and D-mannose-1-C-14. Semantic Scholar. Available from: [Link]
-
Mass spectrometric determination of early and advanced glycation in biology. PMC - NIH. Available from: [Link]
-
NMR analyses of complex d-glucose anomerization. PubMed. Available from: [Link]
-
Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry. PMC - NIH. Available from: [Link]
-
Analysis of Tear Glucose Concentration with Electrospray Ionization Mass Spectrometry. MDPI. Available from: [Link]
-
Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. American Chemical Society. Available from: [Link]
-
Dextrose equivalent. Wikipedia. Available from: [Link]
-
Synergistic antifungal effects of botanical extracts against Candida albicans. PLOS One. Available from: [Link]
-
D-Glucose 1-phosphate formation by cyanogen-induced phosphorylation of D-glucose. Synthesis, mechanism, and application to other reducing sugars. Journal of the Chemical Society C - RSC Publishing. Available from: [Link]
-
1D 1H-NMR spectra of glucose (Glc), and its derivatives: glucosamine (GlcNH2). ResearchGate. Available from: [Link]
Sources
- 1. synmr.in [synmr.in]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. D -Glucose-1-d 1 D 97atom 106032-61-5 [sigmaaldrich.com]
- 8. D-Glucose-1-d1 - Dextrose-1-d1 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR analyses of complex d-glucose anomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. metsol.com [metsol.com]
- 14. mdpi.com [mdpi.com]
- 15. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Analysis of Tear Glucose Concentration with Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic antifungal effects of botanical extracts against Candida albicans | PLOS One [journals.plos.org]
